3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine
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Description
The compound “3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine” is a complex organic molecule. It contains several functional groups, including a thiadiazol ring, a pyrazolo[1,5-a]pyrazin ring, and a piperidine ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings . The fluorophenyl group is attached to the thiadiazol ring, which is further connected to the pyrazolo[1,5-a]pyrazin ring via a piperidine ring . This complex structure could potentially give rise to interesting chemical properties and reactivity .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound, also known as Fezolinetant , is the Neurokinin 3 receptor (NK3R) . NK3R is a G-protein coupled receptor that binds the neuropeptide neurokinin B (NKB). This receptor plays a crucial role in various physiological processes, including pain perception, cardiovascular homeostasis, and endocrine regulation .
Mode of Action
Fezolinetant acts as an antagonist at the NK3R . By binding to this receptor, it prevents the interaction between the receptor and its natural ligand, NKB. This inhibition disrupts the normal signaling process, leading to changes in the physiological processes controlled by NK3R .
Biochemical Pathways
The antagonistic action of Fezolinetant on NK3R affects several biochemical pathways. One of the most significant is the regulation of gonadotropin-releasing hormone (GnRH) secretion . By inhibiting NK3R, Fezolinetant disrupts the normal pulsatile release of GnRH, which in turn affects the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), key hormones in the reproductive system .
Result of Action
The inhibition of NK3R by Fezolinetant leads to a decrease in the pulsatile secretion of LH . This can have significant effects on the reproductive system, particularly in the regulation of menstrual cycles and menopausal symptoms. For instance, Fezolinetant has been studied for its potential use in the treatment of menopausal hot flashes .
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-3-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6S/c20-15-6-2-1-5-14(15)19-24-23-18(27-19)13-4-3-10-25(12-13)17-16-7-8-22-26(16)11-9-21-17/h1-2,5-9,11,13H,3-4,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAVLJJUXGVESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=CC=N3)C4=NN=C(S4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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